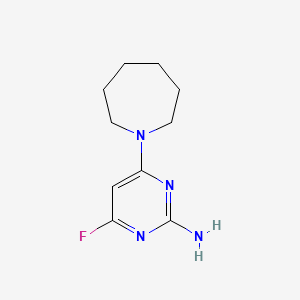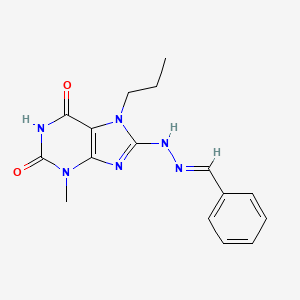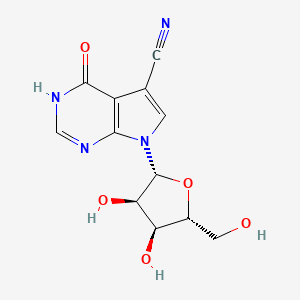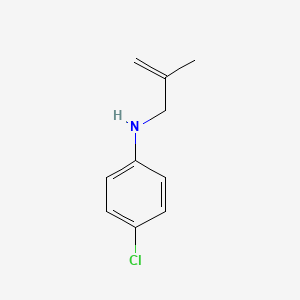![molecular formula C14H9BrN4O4S B2560800 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1286696-98-7](/img/structure/B2560800.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H9BrN4O4S and its molecular weight is 409.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives has demonstrated their potential as corrosion inhibitors for metals in acidic environments. A study by Ammal, Prajila, and Joseph (2018) on similar derivatives showed that these compounds could form a protective layer on metal surfaces, significantly increasing charge transfer resistance and suggesting a combination of physical and chemical adsorption mechanisms. This implies the potential of "1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" derivatives in corrosion prevention applications (Ammal, Prajila, & Joseph, 2018).
Catalytic and Chemical Reactions
Studies on oxadiazole and urea derivatives have also explored their roles in catalytic and chemical reactions. For instance, the Curtius rearrangement has been employed to transform azide derivatives into ureas and oxamides, showcasing the compound's versatility in synthetic organic chemistry. Mancuso et al. (2015) highlighted the efficiency of such transformations using a palladium iodide/potassium iodide catalytic system, indicating potential applications in the synthesis of high-value chemicals from simple precursors (Mancuso et al., 2015).
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives have revealed moderate to good antimicrobial and antifungal activities. Makwana and Naliapara (2014) reported on novel synthesized compounds that showed promising results against various microbial strains, suggesting the potential of such compounds in developing new antimicrobial agents (Makwana & Naliapara, 2014).
Antioxidant Properties
Furthermore, the antioxidant properties of 1,3,4-oxadiazole derivatives have been a subject of interest. George, Sabitha, Kumar, and Ravi (2010) synthesized compounds that were assessed for their antioxidant activity, showing significant potential in combating oxidative stress. This research indicates the applicability of these compounds in pharmaceuticals and nutraceuticals to manage conditions associated with oxidative damage (George, Sabitha, Kumar, & Ravi, 2010).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O4S/c15-11-4-3-10(24-11)12-18-19-14(23-12)17-13(20)16-7-1-2-8-9(5-7)22-6-21-8/h1-5H,6H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMMIYHQOQVQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
![Pyrazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B2560727.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2560728.png)



![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)
